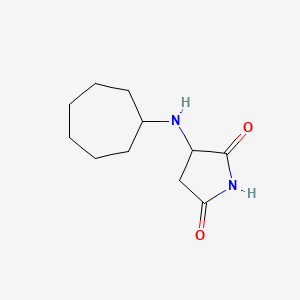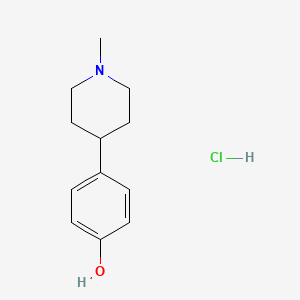
4-(1-Methylpiperidin-4-yl)phenol hydrochloride
Descripción general
Descripción
“4-(1-Methylpiperidin-4-yl)phenol hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . Its molecular weight is 227.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(1-Methylpiperidin-4-yl)phenol hydrochloride” consists of a phenol group attached to a methylpiperidine group . The optimization of the most stable molecular structure of similar compounds has been performed using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Physical And Chemical Properties Analysis
“4-(1-Methylpiperidin-4-yl)phenol hydrochloride” is a solid compound . It should be stored in a dry room at room temperature . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Electrochemical and Magnetic Properties : Phenoxo-bridged dicopper(II) complexes with 4-(1-Methylpiperidin-4-yl)phenol hydrochloride analogues exhibit distinct electrochemical behaviors and antiferromagnetic interactions, as explored in a study of their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Catechol Oxidase Models : Research on less symmetrical dicopper(II) complexes, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride derivatives, provides insights into their roles as models for catechol oxidase, an enzyme crucial in biological oxidation reactions (Merkel et al., 2005).
Molecular Docking and Antitumor Activity
- Antitumor Properties : A study on the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a derivative of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, demonstrated significant antitumor activities, suggesting potential in cancer treatment (Zhou et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research indicates that certain isomers of bipyrazolic compounds, including derivatives of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, act as effective corrosion inhibitors for steel in acidic environments (Tebbji et al., 2005).
Solvation and Thermo-solvatochromism
- Solvation Studies : Studies on the solvation behavior of zwitterionic probes, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride analogues, provide insights into their interactions in various solvent environments, which is important for understanding chemical reactions and molecular interactions (Tada, Silva, & Seoud, 2003).
DNA Repair Inhibition in Tumor Cells
- DNA Repair Inhibition : Inhibitors of ERCC1-XPF, including compounds derived from 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, have shown potential in enhancing the efficacy of chemotherapeutic agents by targeting DNA repair mechanisms in cancer cells (Elmenoufy et al., 2019).
Neuropharmacological Studies
- Neuropharmacology : Pharmacological studies of derivatives of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride have provided insights into their potential as neuropharmacological agents, especially in the context of receptor activity and neurological disorders (Wright et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXNRAXAPQZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
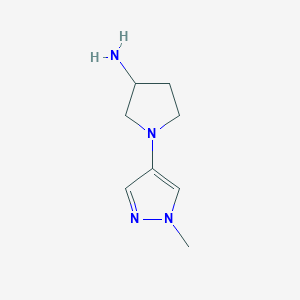
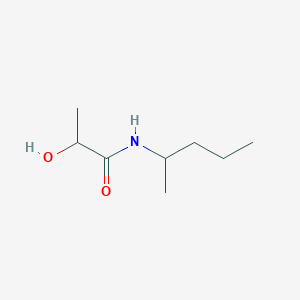
![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
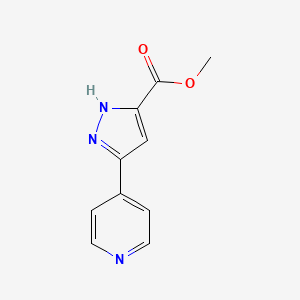
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
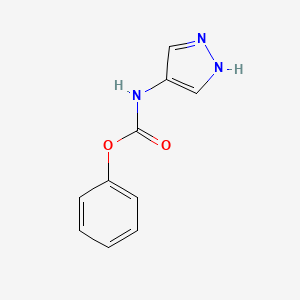
![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)
